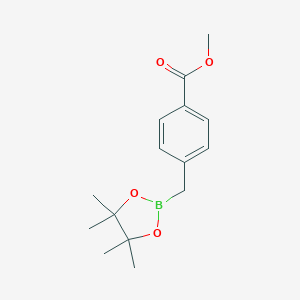
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 g/mol . This compound is also known by other names such as “4-Methoxycarbonylphenylboronic acid pinacol ester” and "4-Methoxycarbonylphenylboronic acid, pinacol ester" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a methoxycarbonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI string representation of the molecule is “InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3” and the Canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)C(=O)OC" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” include a molecular weight of 262.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Synthesis of Boric Acid Derivatives
This compound is used in the synthesis of boric acid derivatives . Boric acid compounds are important organic and chemical products, often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Drug Research
In drug research, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs. They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction with aryl halides to form carbon-carbon bonds . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions .
Synthesis of Biphenyl Derivatives
It is used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium (Rh) catalyst .
Protodeboronation of Pinacol Boronic Esters
The compound is used in the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Fluorescent Probes and Analytical Reagents
The compound can also be used as a fluorescent probe and analytical reagent .
7. Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction It is used as a reagent for the tandem-type Pd (II)-catalyzed oxidative Heck reaction .
Copper-mediated Ligandless Aerobic Fluoroalkylation
The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Safety And Hazards
“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “H302-H315-H319-H335”, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include “P261-P305+P351+P338”, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZVNHRBNWDLTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

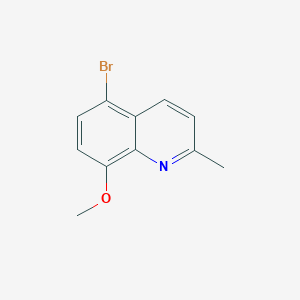
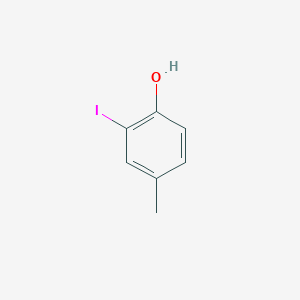
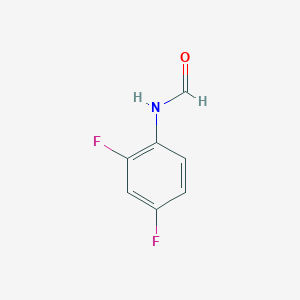
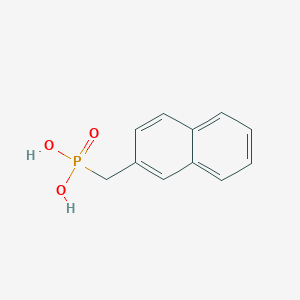
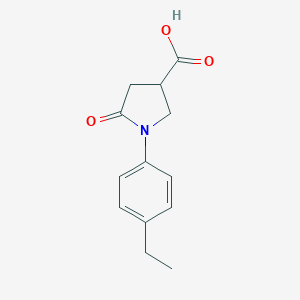
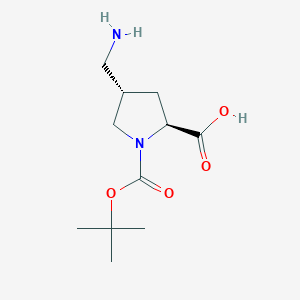
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

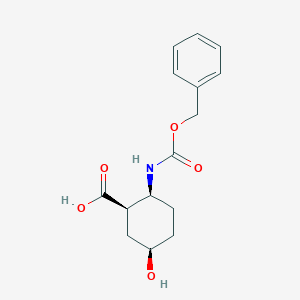


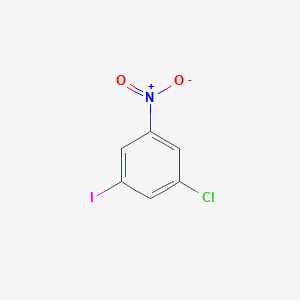
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
